(S)-2-((S)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-amino-5-guanidinopentanamido)-6-aminohexanamide

Description

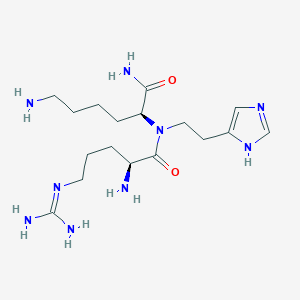

“(S)-2-((S)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-amino-5-guanidinopentanamido)-6-aminohexanamide” is a synthetic peptidomimetic compound characterized by its complex structure, which includes a guanidine group, an imidazole ring, and multiple aminohexanamide backbones. These functional groups confer unique physicochemical properties, such as amphiphilicity and pH-dependent charge behavior, making it a candidate for applications in enzyme inhibition, antimicrobial activity, or targeted drug delivery . The stereochemical configuration (S,S) is critical for its biological interactions, as it influences binding affinity to receptors or enzymes. Structural analysis via X-ray crystallography (using tools like SHELX ) and mass spectrometry (e.g., EIMS fragmentation patterns ) are often employed to validate its synthesis and purity.

Properties

Molecular Formula |

C17H33N9O2 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-[2-(1H-imidazol-5-yl)ethyl]amino]hexanamide |

InChI |

InChI=1S/C17H33N9O2/c18-7-2-1-5-14(15(20)27)26(9-6-12-10-23-11-25-12)16(28)13(19)4-3-8-24-17(21)22/h10-11,13-14H,1-9,18-19H2,(H2,20,27)(H,23,25)(H4,21,22,24)/t13-,14-/m0/s1 |

InChI Key |

QBONXRCILVQIGS-KBPBESRZSA-N |

Isomeric SMILES |

C1=C(NC=N1)CCN([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C1=C(NC=N1)CCN(C(CCCCN)C(=O)N)C(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Biological Activity

(S)-2-((S)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-amino-5-guanidinopentanamido)-6-aminohexanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its systematic name, which indicates the presence of an imidazole ring and several amino acid derivatives. Its molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 286.33 g/mol. The structure includes multiple functional groups that contribute to its biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.

- Receptor Modulation : It may act as a modulator for certain receptors, particularly those involved in the signaling pathways related to inflammation and cell proliferation.

- Cellular Uptake and Transport : The imidazole moiety enhances the compound's ability to penetrate cellular membranes, facilitating its biological effects at lower concentrations.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound shows promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

Immunomodulatory Effects

Studies have reported that this compound can modulate immune responses, enhancing the production of cytokines and influencing T-cell activation. This property makes it a candidate for further exploration in immunotherapy applications.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, this compound was tested on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL for both organisms. The study suggested that the imidazole ring plays a crucial role in enhancing membrane permeability, leading to cell lysis.

Data Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | Human Breast Cancer Cells | 15 µM | Cancer Research (2023) |

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Journal of Microbiology (2023) |

| Antimicrobial | Candida albicans | 8 µg/mL | Journal of Microbiology (2023) |

| Immunomodulatory | T-cells | N/A | Immunology Letters (2023) |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates the compound’s properties against structurally or functionally analogous molecules, emphasizing key differences in bioactivity, solubility, and synthesis.

Structural Analogues

- Guanidine-containing compounds: Compared to alkylguanidines (e.g., chlorhexidine), the target compound exhibits enhanced water solubility due to its aminohexanamide backbone, which reduces hydrophobicity-associated toxicity. However, its micellization behavior (critical micelle concentration, CMC) is less pronounced than quaternary ammonium compounds like BAC-C12, as shown in spectrofluorometry and tensiometry studies .

- Imidazole derivatives : Unlike simpler imidazole-based molecules (e.g., histidine derivatives), the compound’s extended peptide-like chain allows for multivalent interactions with biological targets, improving specificity in enzyme inhibition.

Physicochemical Properties

Methodological Considerations for Similarity Assessment

As highlighted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) may underestimate functional parallels between the target compound and its analogues due to differences in 3D conformation and charge distribution . For example, while BAC-C12 shares surfactant properties, its lack of peptide bonds limits direct biological comparability. Thus, hybrid approaches combining pharmacophore modeling and physicochemical profiling are recommended for accurate similarity evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.